molecular formula C19H20F3N7 B6446835 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2548995-57-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

カタログ番号 B6446835
CAS番号: 2548995-57-7
分子量: 403.4 g/mol
InChIキー: FNNYHUUDUXGHMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to have a very high affinity for αvβ6 integrin, a protein that plays a key role in cell adhesion .


Synthesis Analysis

The synthesis of this compound involves a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester . This process provides the (S) absolute configuration for the major product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure includes a pyrazole ring, a piperazine ring, and a pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the asymmetric 1,4-addition of arylboronic acids to a crotonate ester . This reaction is catalyzed by rhodium and results in the formation of the major product with the (S) absolute configuration .


Physical And Chemical Properties Analysis

The compound has a long dissociation half-life (7 h), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Safety and Hazards

The safety and hazards associated with this compound are not fully known. As with any chemical compound, appropriate safety precautions should be taken when handling it. Further studies are needed to fully understand its safety profile .

将来の方向性

The compound has been selected for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials .

作用機序

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania parasites, making it a promising target for antileishmanial drugs .

Mode of Action

The compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme likely inhibits its activity, thereby disrupting the survival and proliferation of the parasites .

Biochemical Pathways

The compound affects the biochemical pathway involving LmPTR1. By inhibiting the activity of this enzyme, the compound disrupts the metabolic processes necessary for the survival and proliferation of Leishmania parasites . The downstream effects of this disruption are likely detrimental to the parasites, leading to their eventual death .

Pharmacokinetics

Similar compounds have been shown to have high solubility, which could potentially enhance their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of LmPTR1, leading to the disruption of essential metabolic processes in Leishmania parasites . This disruption likely results in the death of the parasites, thereby exerting an antileishmanial effect .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound, thereby influencing its efficacy . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its action .

特性

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7/c1-13-12-14(2)29(26-13)17-6-5-16(24-25-17)27-8-10-28(11-9-27)18-15(19(20,21)22)4-3-7-23-18/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYHUUDUXGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。